molecular formula C5H5FN2S B1439256 5-Fluoro-2-(methylthio)pyrimidine CAS No. 6090-37-5

5-Fluoro-2-(methylthio)pyrimidine

Cat. No. B1439256
CAS RN: 6090-37-5
M. Wt: 144.17 g/mol
InChI Key: WEAVCBHOSOOGMZ-UHFFFAOYSA-N
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Description

5-Fluoro-2-(methylthio)pyrimidine is a biochemical compound with the molecular formula C5H5FN2S and a molecular weight of 144.17 . It is used for proteomics research .


Synthesis Analysis

While specific synthesis methods for 5-Fluoro-2-(methylthio)pyrimidine were not found, there are general synthetic routes reported for 2-amino-pyrido[3,4-d]pyrimidine derivatives . These methods involve the preparation of 8-chloro-2-(methylthio)pyrido[3,4-d]pyrimidine intermediates and their efficient derivatization to give novel compounds .


Molecular Structure Analysis

The InChI code for 5-Fluoro-2-(methylthio)pyrimidine is 1S/C5H5FN2S/c1-9-5-7-2-4 (6)3-8-5/h2-3H,1H3 . The compound’s structure includes a pyrimidine ring with a fluorine atom at the 5th position and a methylthio group at the 2nd position .

Scientific Research Applications

Proteomics Research

“5-Fluoro-2-(methylthio)pyrimidine” is used as a biochemical in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in various experiments to understand protein behavior and interactions.

Cancer Treatment Research

Fluorinated pyrimidines, a group which “5-Fluoro-2-(methylthio)pyrimidine” belongs to, are being studied for their potential use in cancer treatment . For example, 5-Fluorouracil (5-FU), a widely used fluorinated pyrimidine, is used to treat more than 2 million cancer patients each year . Research is ongoing to understand how these compounds can be used more effectively and precisely in cancer treatment.

Future Directions

While specific future directions for 5-Fluoro-2-(methylthio)pyrimidine were not found, there is ongoing research into the development of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . Additionally, the use of polymeric fluorinated pyrimidines may enable the more precise use of these compounds for cancer treatment in the era of personalized medicine .

properties

IUPAC Name

5-fluoro-2-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5FN2S/c1-9-5-7-2-4(6)3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEAVCBHOSOOGMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5FN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60664001
Record name 5-Fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-(methylthio)pyrimidine

CAS RN

6090-37-5
Record name 5-Fluoro-2-(methylsulfanyl)pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60664001
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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